4-Chloro-7-nitrobenzofuran
Overview
Description
4-Chloro-7-nitrobenzofuran is a chemical compound known for its unique structure and properties. It is a derivative of benzofuran, where the benzofuran ring is substituted with a chlorine atom at the 4th position and a nitro group at the 7th position. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-nitrobenzofuran typically involves the nitration of 4-chlorobenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-nitrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea can be used under basic conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Substituted benzofuran derivatives.
Reduction Reactions: 4-Chloro-7-aminobenzofuran.
Oxidation Reactions: Oxidized benzofuran derivatives.
Scientific Research Applications
4-Chloro-7-nitrobenzofuran is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and reduction reactions.
Biology: It serves as a fluorescent probe for studying biological systems. Its fluorescence properties make it useful in imaging and tracking biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-nitrobenzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
4-Fluoro-7-nitrobenzofuran: Similar structure but with a fluorine atom instead of chlorine.
4-Bromo-7-nitrobenzofuran: Similar structure but with a bromine atom instead of chlorine.
4-Chloro-7-aminobenzofuran: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 4-Chloro-7-nitrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-chloro-7-nitro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBKEYGNLBGTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226957 | |
Record name | 4-Chloro-7-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76054-80-3 | |
Record name | 4-Chloro-7-nitrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076054803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-7-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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